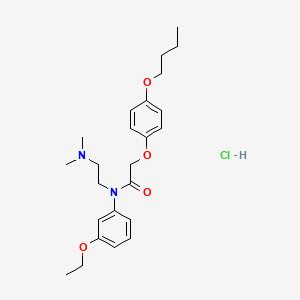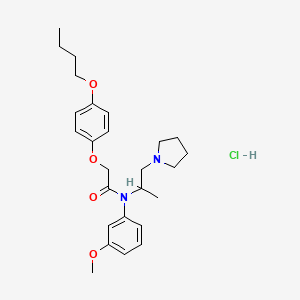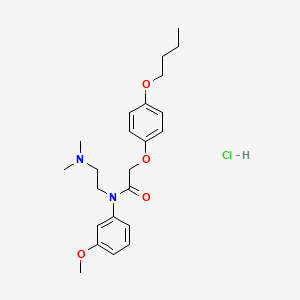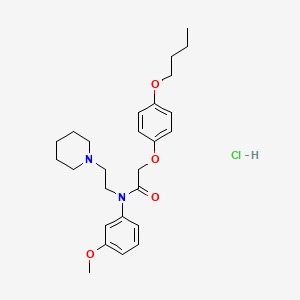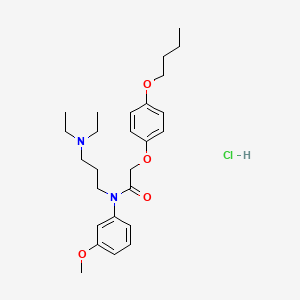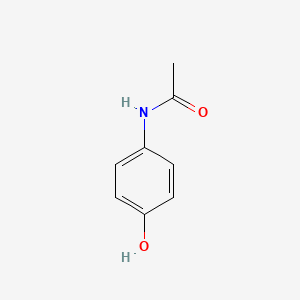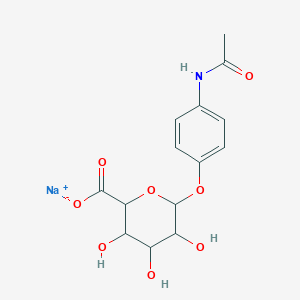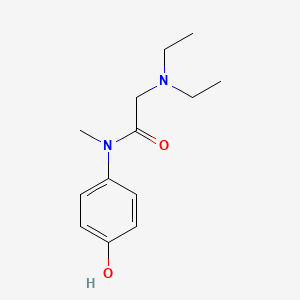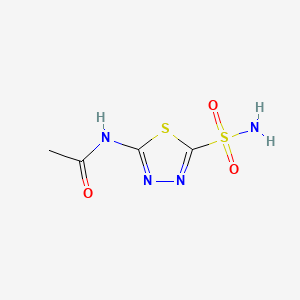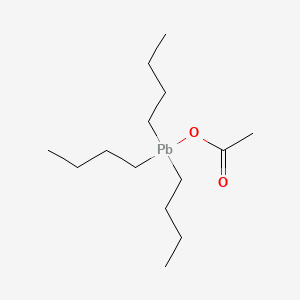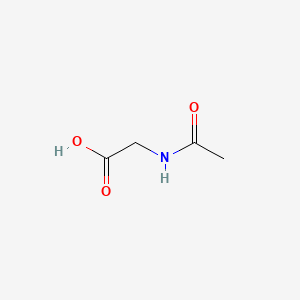
6,7-二甲基-2-苯基喹喔啉
描述
AG1295 is a selective inhibitor of the platelet-derived growth factor receptor tyrosine kinase. This compound is known for its ability to inhibit the autophosphorylation of the platelet-derived growth factor receptor without affecting the autophosphorylation of the epidermal growth factor receptor . AG1295 has been widely used in scientific research due to its potent inhibitory effects on various cellular processes.
科学研究应用
AG1295 具有广泛的科学研究应用,包括:
化学: 用作研究酪氨酸激酶抑制及其在各种化学过程中的作用的工具化合物。
生物学: 在细胞生物学中用于研究血小板衍生生长因子受体抑制对细胞增殖、迁移和分化的影响。
医学: 探索作为治疗涉及血小板衍生生长因子受体活性异常的疾病(如癌症和纤维化)的潜在治疗剂。
作用机制
AG1295 通过选择性抑制血小板衍生生长因子受体的酪氨酸激酶活性发挥作用。这种抑制阻止了受体的自身磷酸化,从而阻断了参与细胞增殖和迁移的下游信号通路。 分子靶标包括血小板衍生生长因子受体,受影响的通路涉及磷酸肌醇 3 激酶和丝裂原活化蛋白激酶等关键信号分子 。
生化分析
Biochemical Properties
6,7-Dimethyl-2-phenylquinoxaline has been reported to interact with various biomolecules. It is a selective inhibitor of protein tyrosine kinases (PTKs), specifically targeting the platelet-derived growth factor (PDGF) receptor .
Cellular Effects
In cellular processes, 6,7-Dimethyl-2-phenylquinoxaline has demonstrated potent inhibitory effects. It can reduce cell division and DNA synthesis induced by nicotine in human aortic vascular smooth muscle cells . It also exerts a significant inhibitory impact on the activation, migration, and proliferation of smooth muscle cells (SMCs) in vitro .
Molecular Mechanism
At the molecular level, 6,7-Dimethyl-2-phenylquinoxaline exhibits potent and selective inhibition of PDGF receptor kinase both in vitro and in Swiss 3T3 cells . It effectively inhibits PDGF-stimulated DNA synthesis without affecting the activity of the EGF receptor .
Temporal Effects in Laboratory Settings
It is known that it is soluble in methylene chloride, ethanol, and 0.1 N HCl, but insoluble in water, 0.1 N sodium hydroxide, and 2-hydroxypropyl-β-cyclodextrin .
准备方法
合成路线和反应条件
AG1295 的合成涉及从市售原料开始的多个步骤。关键步骤包括核心结构的形成,然后进行官能团修饰以实现所需的择性和效力。 有关合成路线和反应条件的具体信息通常是专有的,并且可能因制造商而异 。
工业生产方法
AG1295 的工业生产通常涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。 该过程可能包括结晶、纯化和质量控制等步骤,以满足行业标准 。
化学反应分析
反应类型
AG1295 会发生各种化学反应,包括:
氧化: AG1295 在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可以修饰 AG1295 上的官能团,可能改变其生物活性。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能产生具有改变的生物活性的氧化衍生物,而取代可以引入增强选择性的新官能团 。
相似化合物的比较
AG1295 与其他类似化合物进行比较,例如:
伊马替尼美司酸盐: 另一种酪氨酸激酶抑制剂,具有更广泛的活性,包括抑制 BCR-ABL 融合蛋白。
SU 5402: 一种多靶点受体酪氨酸激酶抑制剂,对血管内皮生长因子受体和成纤维细胞生长因子受体具有活性。
属性
IUPAC Name |
6,7-dimethyl-2-phenylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2/c1-11-8-14-15(9-12(11)2)18-16(10-17-14)13-6-4-3-5-7-13/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNCLVJEQCJWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N=C2C=C1C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10274351 | |
| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671139 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
71897-07-9 | |
| Record name | 71897-07-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10274351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethyl-2-phenylquinoxaline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWH2FYS649 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



